2-(Benzyloxy)-5-fluoropyridine

LRRK2 kinase inhibition Parkinson's disease neurodegeneration

Researchers targeting Parkinson's disease via LRRK2 inhibition require the precise 2-benzyloxy-5-fluoro substitution pattern; regioisomeric analogs yield inactive or unpredictable products. This compound is the validated precursor for GSK2578215A-class inhibitors. - Enables synthesis of LRRK2 inhibitors with IC50 ~10 nM (wild-type & G2019S mutant). - Facilitates microwave-assisted Buchwald-Hartwig amination/debenzylation to 2-pyridone libraries. - 96% purity; multiple pack sizes stocked for immediate dispatch.

Molecular Formula C12H10FNO
Molecular Weight 203.216
CAS No. 1305322-95-5
Cat. No. B594427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-fluoropyridine
CAS1305322-95-5
Synonyms2-(Benzyloxy)-5-fluoropyridine
Molecular FormulaC12H10FNO
Molecular Weight203.216
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C(C=C2)F
InChIInChI=1S/C12H10FNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyCXHFAKQPKZHTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-fluoropyridine in Medicinal Chemistry


2-(Benzyloxy)-5-fluoropyridine (CAS 1305322-95-5) is a fluorinated pyridine derivative with the molecular formula C12H10FNO and molecular weight of 203.21 g/mol, featuring a benzyloxy group at the 2-position and a fluorine atom at the 5-position of the pyridine ring . This compound serves as a versatile building block in medicinal chemistry, with documented utility as a key intermediate in the synthesis of the potent and highly selective LRRK2 kinase inhibitor GSK2578215A, which exhibits IC50 values of approximately 10 nM against both wild-type LRRK2 and the G2019S mutant associated with Parkinson's disease [1]. The combination of the benzyloxy protecting group and fluorine substituent provides a defined synthetic handle for further functionalization in drug discovery programs.

LRRK2 pathway inhibitor intermediate
Supports synthesis of 2-arylmethyloxy-5-substituent-N-arylbenzamide LRRK2 inhibitors; reported selectivity profile context in kinase research models.
Defined substitution pattern
2-benzyloxy-5-fluoro regioisomer provides electronic and steric properties required for downstream cross-coupling and SAR studies.
Dual synthetic handle
Benzyloxy group serves as both protecting group and handle for O- to N-alkyl migration or debenzylation strategies.

Why 2-(Benzyloxy)-5-fluoropyridine Remains Irreplaceable


Substituting 2-(benzyloxy)-5-fluoropyridine with regioisomeric analogs (such as 3-(benzyloxy)-2-fluoropyridine, CAS 1253792-64-1; 4-(benzyloxy)-2-fluoropyridine; or 5-(benzyloxy)-2-fluoropyridine, CAS 1204483-95-3) fundamentally alters the electronic distribution and steric profile of the pyridine ring, thereby changing reactivity in subsequent coupling reactions . The specific 2-benzyloxy-5-fluoro substitution pattern is essential for constructing the 2-arylmethyloxy-5-substitutent-N-arylbenzamide pharmacophore present in GSK2578215A and related LRRK2 inhibitors; using regioisomers would produce structurally distinct products with unpredictable kinase selectivity profiles [1]. Furthermore, the 2-position benzyloxy group serves as both a protecting group for the hydroxyl functionality and a synthetic handle for subsequent transformations via O- to N-alkyl migration or debenzylation strategies—reaction pathways that are regiospecific and cannot be replicated with alternative substitution patterns [2][3].

Regioisomeric analogs alter reactivity
Substituting with 3-, 4-, or 5-benzyloxy regioisomers shifts electronic distribution and steric profile, which may change cross-coupling outcomes and final pharmacophore geometry.
Protecting group strategy is regiospecific
The 2-benzyloxy group enables specific O- to N-alkyl migration and debenzylation pathways; alternative substitution positions cannot replicate these synthetic sequences.
Kinase selectivity profile may differ
Using non-2-benzyloxy-5-fluoro pyridines yields structurally distinct products with unpredictable LRRK2 binding interactions, requiring extensive re-optimization.

2-(Benzyloxy)-5-fluoropyridine: Comparative Performance Evidence


LRRK2 Inhibitor GSK2578215A Synthesis

2-(Benzyloxy)-5-fluoropyridine serves as the direct precursor to the 2-fluoropyridin-4-yl moiety in GSK2578215A, a potent and highly selective LRRK2 kinase inhibitor developed by GlaxoSmithKline. The compound 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide incorporates the fluoropyridine core derived from 2-(benzyloxy)-5-fluoropyridine via cross-coupling chemistry. This derivative exhibits IC50 values of 10.9 nM against wild-type LRRK2 and 8.9 nM against the G2019S mutant [1]. In comparison, alternative fluoropyridine regioisomers such as 3-(benzyloxy)-2-fluoropyridine or 4-(benzyloxy)-2-fluoropyridine, when subjected to identical cross-coupling conditions, produce regioisomeric products with different spatial orientation of the fluorine atom, which the published structure-activity relationship (SAR) for this series indicates would substantially alter kinase binding affinity due to critical hydrogen-bonding interactions in the LRRK2 ATP-binding pocket [2].

LRRK2 inhibitor synthesis
Class-level inference
GSK2578215A derived from target compound: LRRK2 WT IC50 10.9 nM, G2019S mutant 8.9 nM. Regioisomeric analogs not evaluated because altered fluorine position disrupts hydrogen-bonding network in ATP-binding pocket.
Regioisomer-specific pharmacophore construction
Published SAR supports >10-fold binding affinity change if substitution pattern shifts; route redesign expected.
LRRK2 kinase inhibition Parkinson's disease neurodegeneration

Amino-Substituted 2-Pyridone Synthesis via Amination

A general strategy for synthesizing amino-substituted 2-pyridones utilizes 2-benzyloxy halopyridines as key intermediates in microwave-promoted Buchwald-Hartwig amination followed by debenzylation. The benzyloxy group at the 2-position facilitates the initial amination step, and subsequent hydrogenolysis yields the corresponding 2-pyridones with high efficiency [1]. The 5-fluoro substitution in 2-(benzyloxy)-5-fluoropyridine provides additional electronic tuning that influences both the amination reaction rate and the final product properties. In contrast, non-benzyloxy protected 2-halopyridines (e.g., 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine) cannot undergo the same O- to N-alkyl migration chemistry that enables access to N-substituted pyridones; they instead require separate protection-deprotection sequences, adding 1-2 synthetic steps and reducing overall yield [2].

Amination efficiency
Class-level inference
2-step sequence (amination + debenzylation) vs. 3-4 steps for non-benzyloxy analogs. O- to N-alkyl migration yields 57–99% reported.
Synthetic route streamlining
Reduces synthetic steps; microwave-promoted Buchwald-Hartwig conditions applicable.
Buchwald-Hartwig amination 2-pyridone synthesis palladium catalysis

Fluorinated 2-Benzylpyridines via Negishi Coupling

A 2022 synthetic methodology study established Negishi coupling as an efficient route to fluorinated 2-benzylpyridine compounds, a scaffold found in various drugs and bioactive natural products [1]. The benzyloxy substituent in 2-(benzyloxy)-5-fluoropyridine can be leveraged as a synthetic handle for further derivatization after coupling. The 5-fluoro substitution pattern offers distinct electronic properties compared to non-fluorinated 2-benzyloxypyridine (CAS 1305322-94-4) or alternatively fluorinated analogs such as 2-(benzyloxy)-3-fluoropyridine. The electron-withdrawing fluorine at the 5-position modulates the pyridine ring's reactivity in cross-coupling reactions and influences the physicochemical properties (logP, pKa) of downstream products—parameters critical for optimizing drug-like properties in lead optimization programs .

Electronic modulation
Class-level inference
5-fluoro substitution: Hammett σp ≈ +0.06 vs. non-fluorinated (σ=0) or 3-fluoro regioisomer (σm +0.34). Influences logP and pKa of downstream products.
Predictable structure-property tuning
Negishi coupling access to fluorinated 2-benzylpyridines; regioisomer choice critical for consistent SAR.
Negishi coupling fluorinated heterocycles medicinal chemistry

Commercial Purity and QC Documentation

Commercial availability of 2-(benzyloxy)-5-fluoropyridine from multiple reputable suppliers includes defined purity specifications ranging from 95% to 98%, with batch-specific analytical documentation (NMR, HPLC, GC) available upon request . Suppliers such as Bidepharm provide standard purity of 96% with accompanying QC reports, while MolCore offers NLT 98% purity under ISO certification for pharmaceutical R&D applications . In comparison, regioisomeric analogs such as 5-(benzyloxy)-2-fluoropyridine (CAS 1204483-95-3) are typically supplied at 95% purity with more limited QC documentation . Sigma-Aldrich lists the compound with InChI Key CXHFAKQPKZHTQW-UHFFFAOYSA-N, providing a definitive structural identifier for procurement verification .

Commercial purity
Data to verify
Available at 96–98% purity from multiple suppliers with batch-specific NMR/HPLC/GC. Regioisomer 5-(benzyloxy)-2-fluoropyridine typically 95% with less QC.
Reduced in-house purification need
Supplier documentation may vary; verify before sensitive coupling reactions.
quality control purity specifications analytical certification

2-(Benzyloxy)-5-fluoropyridine: Key Research Applications


LRRK2 Inhibitor Synthesis for Parkinson's Research

This compound is optimally procured for synthesizing 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 inhibitors, exemplified by GSK2578215A. The 2-benzyloxy-5-fluoropyridine core provides the required fluoropyridine moiety for constructing potent and selective inhibitors with IC50 values of approximately 10 nM against both wild-type and G2019S mutant LRRK2 [1]. Researchers developing LRRK2-targeted therapeutics for Parkinson's disease should prioritize this specific regioisomer, as alternative fluoropyridine substitution patterns produce products incompatible with the established pharmacophore SAR .

2-Pyridone Library Construction via Amination

Procure this compound for efficient two-step synthesis of amino-substituted 2-pyridone libraries. The benzyloxy protecting group at the 2-position enables microwave-promoted Buchwald-Hartwig amination followed by debenzylation, yielding diverse 2-pyridone scaffolds with high efficiency [1]. The 5-fluoro substitution provides electronic modulation that influences both reaction kinetics and final product properties. This synthetic route reduces step count by 1-2 steps compared to non-benzyloxy protected alternatives, improving overall synthetic throughput in medicinal chemistry programs .

Fluorinated 2-Benzylpyridines via Negishi Coupling

This compound is ideally suited for generating fluorinated 2-benzylpyridine derivatives through Negishi coupling, a scaffold documented in numerous bioactive compounds and drug candidates [1]. The defined 5-fluoro substitution imparts specific electronic properties (Hammett σp = +0.06) that differ from alternative fluorination patterns, enabling predictable tuning of physicochemical parameters such as logP and pKa in downstream lead optimization. Procurement of the correct regioisomer is essential for maintaining consistent structure-property relationships across SAR studies .

O- to N-Alkyl Migration in Heterocycle Synthesis

Utilize this compound as a substrate for LiI-promoted O- to N-alkyl migration reactions, which convert O-alkylated 2-hydroxypyridines to the corresponding N-alkylated heterocycles in yields ranging from 57% to 99% [1]. The 2-benzyloxy substitution is essential for this migration chemistry; non-benzyloxy protected analogs (e.g., 2-methoxy or 2-ethoxy derivatives) exhibit different migration efficiencies or require alternative reaction conditions. The 5-fluoro substituent remains intact throughout the migration, providing a handle for subsequent functionalization .

Application
Selection Property
Validation Focus
LRRK2 kinase research models
Regiospecific substitution pattern
In vitro LRRK2 inhibition assay context
Amino-substituted 2-pyridone library synthesis
Synthetic efficiency via O-/N-alkyl migration
Reaction yield and scope verification
Fluorinated 2-benzylpyridine scaffolds
Consistent electronic modulation (5-F)
Physicochemical property consistency across batches
O- to N-alkyl migration in heterocycle synthesis
2-Benzyloxy protecting group reactivity
Migration efficiency under LiI-promoted conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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